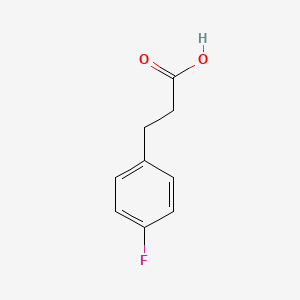
3-(4-Fluorophenyl)propionic acid
Übersicht
Beschreibung
3-(4-Fluorophenyl)propionic acid is a fluorinated organic compound that is structurally related to various other compounds discussed in the provided papers. While the papers do not directly discuss 3-(4-Fluorophenyl)propionic acid, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves multi-step reactions. For instance, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved through a lithium-bromine exchange reaction followed by the addition of trimethyl borate and acidic hydrolysis, yielding a 47% yield . Similarly, the synthesis of 2-(4-fluorobenzylideneamino) propanoic acid was performed through the reaction of 4-fluorobenzaldehyde with alpha-alanine in refluxing ethanol . These methods suggest that the synthesis of 3-(4-Fluorophenyl)propionic acid could potentially be carried out through similar halogen exchange reactions or by functional group transformations of related compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Fluorophenyl)propionic acid has been studied using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated using both experimental and theoretical methods, including Hartree-Fock and Density Functional Theory (DFT) calculations . The molecular structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid was also studied using ab initio and DFT methods, revealing intra- and intermolecular hydrogen bonding in zwitterionic monomer and dimer structures . These studies indicate that advanced computational methods can provide detailed insights into the molecular structure of 3-(4-Fluorophenyl)propionic acid.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds can be inferred from studies on similar molecules. Organotin esterification of (E)-3-(3-fluorophenyl)-2-(4-chlorophenyl)-2-propenoic acid resulted in compounds with bactericidal and fungicidal activities . The presence of the fluorine atom can influence the reactivity and biological activity of these compounds, suggesting that 3-(4-Fluorophenyl)propionic acid may also participate in similar chemical reactions and possess biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds can be quite distinct. The infrared spectrum, structural and optical properties, and molecular docking studies of related compounds provide insights into their stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . The vibrational spectra and electronic properties of 3-amino-3-(4-fluorophenyl)propionic acid were characterized using IR and Raman spectroscopy, complemented by electronic properties computed from NBO, AIM, and NCI methods . These studies suggest that 3-(4-Fluorophenyl)propionic acid would exhibit similar properties, such as specific vibrational modes and electronic characteristics that could be explored for various applications.
Wissenschaftliche Forschungsanwendungen
Computational Chemistry
- Vibrational and Electronic Structure Analysis : The use of 3-Amino-3-(4-fluorophenyl)propionic acid, a fluorinated non-proteinogenic amino acid, has been significant in computational chemistry. Researchers have employed ab initio and DFT methods to understand its zwitterionic monomer and dimer structures, with a focus on vibrational frequencies and electronic properties. These studies aid in understanding intra- and intermolecular hydrogen bonding, which is crucial for the electronic structure of such compounds (Pallavi & Tonannavar, 2020).
Biological Chemistry
- Natural Product Synthesis : A notable application of 3-(4-Fluorophenyl)propionic acid derivatives is in the field of natural product synthesis. One study investigated the structure of a unique fluorinated natural product from Streptomyces sp. TC1, which featured an aromatic fluorine substituent. This highlighted the compound's rarity and potential for discovering new enzymes capable of aromatic fluorination (Aldemir et al., 2014).
Material Science and Engineering
- Chain Extender in Polymer Nanocomposites : In material science, 3-(4-Hydroxyphenyl)propionic acid, a derivative, acts as an organic modifier in layered double hydroxides for polymer bionanocomposites. It significantly enhances the thermal stability and mechanical properties of these materials, indicating its potential in creating fully biodegradable green materials (Totaro et al., 2017).
Analytical Chemistry
- Probe for Intracellular Imaging : 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP), a derivative, has been used as a ratiometric fluorescent pH probe. This compound exhibits favorable optical properties for strong-acidity pH detection in living cells, highlighting its utility in biological research and analytical chemistry (Nan et al., 2015).
Pharmaceuticals
- Enzymatic Synthesis in Pharmaceuticals : In pharmaceutical research, the compound α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid, a derivative of 3-(4-Fluorophenyl)propionic acid, was synthesized via asymmetric decarboxylation. This enzymatic process demonstrates the compound's relevance in developing pharmaceutical drugs with high chemical and optical yields (Terao et al., 2003).
Fermentation and Bioprocessing
- Microbial Propionic Acid Production : In the domain of fermentation and bioprocessing, propionic acid, a close relative of 3-(4-Fluorophenyl)propionic acid, is a commercially valuable carboxylic acid. It is produced through microbial fermentation and finds applications in food, cosmetics, and pharmaceutical industries. Studies in this field focus on optimizing metabolic pathways for propionic acid production (Gonzalez-Garcia et al., 2017).
Safety And Hazards
3-(4-Fluorophenyl)propionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest this compound .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKXWDPUXLPHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196644 | |
| Record name | 3-(4-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)propionic acid | |
CAS RN |
459-31-4 | |
| Record name | 3-(4-Fluorophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 459-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 3-(4-Fluorophenyl)propionic acid and its derivatives?
A1: Several methods have been explored for the synthesis of 3-(4-Fluorophenyl)propionic acid and its derivatives. One common approach involves the reaction of 4-fluoroaniline with methyl acrylate, followed by hydrolysis. [] Another method utilizes the reduction of 3-(4-fluorophenyl)propionitrile using lithium aluminum hydride (LiAlH4) to yield the corresponding amine, which can be further derivatized. [] Additionally, coupling reactions between 3-(4-fluorophenyl)propionic acid and various amines, sometimes facilitated by catalysts like copper(I) iodide, can yield a diverse range of amide derivatives. []
Q2: What biological activities have been reported for compounds containing the 3-(4-Fluorophenyl)propyl moiety?
A2: Research suggests that compounds containing the 3-(4-Fluorophenyl)propyl group exhibit a range of biological activities. For instance, [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates have shown promising antibacterial activity against certain bacterial strains. [, ] Furthermore, some derivatives have been investigated for their potential antidiabetic activity, with certain compounds demonstrating significant or moderate activity in preliminary studies. []
Q3: Have computational methods been applied to study 3-(4-Fluorophenyl)propionic acid?
A3: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid. This approach, aided by experimental IR and Raman spectroscopy, provided insights into the zwitterionic nature of this unnatural amino acid. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

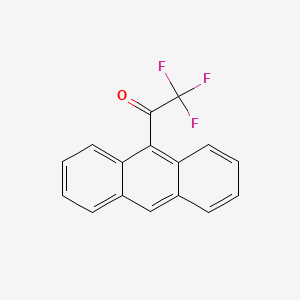
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
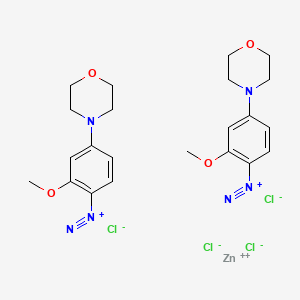
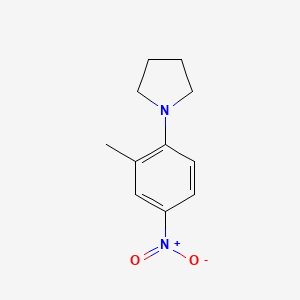








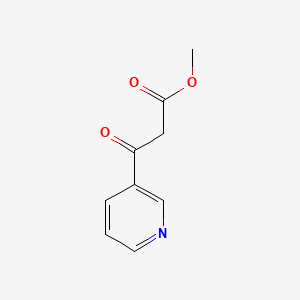
![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)